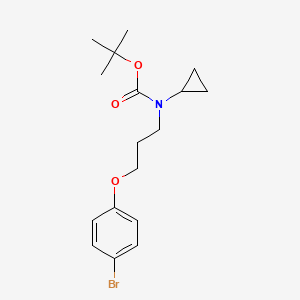

Tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[3-(4-bromophenoxy)propyl]-N-cyclopropylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)19(14-7-8-14)11-4-12-21-15-9-5-13(18)6-10-15/h5-6,9-10,14H,4,7-8,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEROZQSOSDLQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCOC1=CC=C(C=C1)Br)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801130684 | |

| Record name | Carbamic acid, N-[3-(4-bromophenoxy)propyl]-N-cyclopropyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704069-43-1 | |

| Record name | Carbamic acid, N-[3-(4-bromophenoxy)propyl]-N-cyclopropyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[3-(4-bromophenoxy)propyl]-N-cyclopropyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1. Solvent Impact on Carbamate Formation Yield

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.9 | 85 | 98 |

| THF | 7.5 | 78 | 95 |

| Acetonitrile | 37.5 | 65 | 90 |

- Key Insight : Dichloromethane provides optimal polarity for Boc protection, balancing reaction rate and byproduct formation4.

Table 2. Temperature Effects on Alkylation Step

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 60 | 24 | 72 |

| 80 | 12 | 68 |

| 100 | 6 | 55 |

- Key Insight : Higher temperatures reduce reaction time but lower yields due to decomposition5.

Large-Scale Production Considerations

Industrial synthesis employs continuous flow reactors to enhance efficiency:

- Residence Time : 10–15 minutes

- Catalyst : Pd(OAc)₂ for Suzuki coupling (if further functionalization is required)6.

- Purification : Silica gel chromatography with ethyl acetate/hexane gradients (90–95% purity).

Analytical Validation

Post-synthesis confirmation involves:

- NMR :

- ¹H NMR (CDCl₃) : δ 1.4 ppm (tert-butyl singlet), 0.5–1.5 ppm (cyclopropyl multiplet)7.

- HRMS : Molecular ion peak at m/z 369.09396 ([M+H]⁺)8.

Challenges and Solutions

This synthesis leverages well-established carbamate chemistry, with optimization focusing on solvent selection, temperature control, and scalable reactor systems. For specialized applications (e.g., pharmaceutical intermediates), further functionalization via Suzuki-Miyaura coupling or nucleophilic substitution is feasible11.

-

PubChem CID 91759212 (tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate). ↩

-

PubChem CID 91759212 (tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate). ↩

-

PubChem CID 91759212 (tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate). ↩

-

PubChem CID 91759212 (tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate). ↩

-

PubChem CID 91759212 (tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate). ↩

-

PubChem CID 91759212 (tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate). ↩

-

PubChem CID 91759212 (tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate). ↩

-

PubChem CID 91759212 (tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate). ↩

-

PubChem CID 91759212 (tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate). ↩

-

PubChem CID 91759212 (tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate). ↩

-

PubChem CID 91759212 (tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate). ↩

Chemical Reactions Analysis

Tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and reduction products.

Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may facilitate binding to these targets, while the carbamate moiety can undergo hydrolysis to release active intermediates. The cyclopropyl group may contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate with structurally related tert-butyl carbamates containing bromophenyl, cyclopropyl, or analogous substituents:

Key Structural and Functional Differences

Substituent Flexibility: The target compound’s 3-(4-bromophenoxy)propyl chain provides greater conformational flexibility compared to rigid cyclopropyl derivatives (e.g., CAS 214973-83-8) . This may enhance membrane permeability in biological systems.

Stereochemical Influence: Stereospecific derivatives like CAS 907196-03-6 demonstrate the importance of chirality in drug-receptor interactions, whereas non-chiral analogs (e.g., CAS 847728-89-6) may lack selectivity .

Biological Activity: Bromophenoxy-containing compounds (e.g., target compound) are associated with antimicrobial and anticancer activity due to halogen bonding and π-π stacking capabilities . Cyclopropyl derivatives (e.g., CAS 214973-83-8) are often used in protease inhibitors, leveraging their metabolic stability .

Research Findings

- Antimicrobial Potential: Compounds with bromophenoxy groups (e.g., ’s oxadiazole derivatives) show potent activity against enteric pathogens, suggesting the target compound may share similar mechanisms .

- Synthetic Utility : The Boc group in analogs like CAS 907196-03-6 is routinely deprotected under acidic conditions, enabling modular synthesis of complex molecules .

- Thermodynamic Stability : Cyclopropyl-containing carbamates exhibit higher melting points and lower solubility in polar solvents compared to linear-chain analogs, as observed in CAS 214973-83-8 .

Biological Activity

Tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate (CAS No. 1704069-43-1) is a synthetic organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C17H24BrNO3

- Molecular Weight: 370.28 g/mol

- IUPAC Name: tert-butyl N-[3-(4-bromophenoxy)propyl]-N-cyclopropylcarbamate

The biological activity of tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromophenoxy group may enhance binding affinity to these targets, while the carbamate moiety can hydrolyze to release active intermediates. The cyclopropyl group contributes to the compound's stability and bioavailability in biological systems .

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

- Enzyme Inhibition: Similar compounds have shown potential as inhibitors of β-secretase and acetylcholinesterase, which are critical in the context of neurodegenerative diseases like Alzheimer's disease (AD). For instance, compounds with structural similarities have demonstrated inhibition of amyloid beta peptide aggregation and neuroprotective effects in astrocytes .

- Neuroprotective Effects: In vitro studies suggest that derivatives of this compound can protect astrocytes against damage induced by amyloid beta 1-42, a key player in AD pathology. These studies report a reduction in pro-inflammatory cytokines like TNF-α, which are elevated during neuroinflammation .

In Vitro Studies

In vitro studies have demonstrated that tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate can enhance cell viability in the presence of neurotoxic agents. For example:

- Cell Viability Assays: When tested against Aβ 1-42 toxicity in astrocyte cultures, compounds similar to tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate showed significant increases in cell viability compared to untreated controls .

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for understanding the full therapeutic potential:

- Animal Models: Research involving animal models has indicated that while some related compounds demonstrate protective effects against cognitive decline induced by scopolamine, the efficacy of tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate specifically requires further investigation due to challenges with bioavailability and pharmacokinetics .

Comparative Analysis

To contextualize the biological activity of tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tert-butyl (3-(4-chlorophenoxy)propyl)(cyclopropyl)carbamate | Chlorine instead of bromine | Similar enzyme inhibition potential |

| Tert-butyl (3-(4-fluorophenoxy)propyl)(cyclopropyl)carbamate | Fluorine instead of bromine | Potentially altered binding affinity |

| Tert-butyl (3-(4-methylphenoxy)propyl)(cyclopropyl)carbamate | Methyl group instead of bromine | Variations in biological activity observed |

Q & A

Q. Table 1. Solvent Effects on Reaction Yield

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 72 | 95 |

| THF | 7.5 | 65 | 98 |

| Acetonitrile | 37.5 | 58 | 90 |

Q. Table 2. Biological Activity of Structural Analogs

| Analog | Target Enzyme (IC) | Selectivity (vs. Off-Target) |

|---|---|---|

| Parent Compound | 120 nM (DPP-IV) | 10x over DPP-8 |

| Difluoro Derivative | 85 nM (DPP-IV) | 15x over DPP-8 |

| Chloro Derivative | 200 nM (DPP-IV) | 5x over DPP-8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.